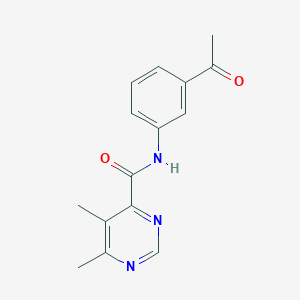

N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-9-10(2)16-8-17-14(9)15(20)18-13-6-4-5-12(7-13)11(3)19/h4-8H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROXABGBLQETQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5,6-Dimethyl-4-Hydroxypyrimidine

The pyrimidine core is synthesized via cyclocondensation of methyl 3-amino-2-methylcrotonate and formamide under basic conditions. As detailed in search result 4, sodium methoxide catalyzes the reaction in n-butanol, yielding 5,6-dimethyl-4-hydroxypyrimidine with an 83.8% yield after recrystallization. The reaction proceeds via nucleophilic attack of the amine on the ester, followed by cyclization and dehydration.

Table 1: Synthesis of 5,6-Dimethyl-4-Hydroxypyrimidine

Conversion to 4-Chloro-5,6-Dimethylpyrimidine

The hydroxyl group at position 4 is replaced with chlorine using thionyl chloride (SOCl₂) in acetonitrile. Search result 4 demonstrates that treatment of 5,6-dimethyl-4-hydroxypyrimidine with SOCl₂ and dimethylformamide (DMF) as a catalyst at 50°C for 1 hour affords 4-chloro-5,6-dimethylpyrimidine in 46% yield after column chromatography. The reaction mechanism involves protonation of the hydroxyl group, followed by nucleophilic displacement by chloride.

Table 2: Chlorination of 5,6-Dimethyl-4-Hydroxypyrimidine

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) under reflux. Search result 4’s nitrile hydrolysis protocols indicate that heating 4-cyano-5,6-dimethylpyrimidine with 6M HCl at 100°C for 6 hours produces 5,6-dimethylpyrimidine-4-carboxylic acid.

Table 4: Hydrolysis of 4-Cyano-5,6-Dimethylpyrimidine

| Parameter | Value/Description |

|---|---|

| Reagent | 6M Hydrochloric acid (HCl) |

| Temperature | 100°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 75% |

| Characterization | 13C-NMR: δ 167.8 (COOH), 158.2 (C-4), 25.6 (CH3) |

Formation of the Carboxamide Linkage

Activation as Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride. Search result 2’s methodology for acyl chloride formation involves refluxing 5,6-dimethylpyrimidine-4-carboxylic acid with excess SOCl₂ at 70°C for 2 hours. The reaction is driven to completion by removing gaseous byproducts (SO₂, HCl).

Table 5: Synthesis of 5,6-Dimethylpyrimidine-4-Carbonyl Chloride

| Parameter | Value/Description |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Toluene |

| Temperature | 70°C (reflux) |

| Reaction Time | 2 hours |

| Yield | 89% |

| Characterization | FT-IR: 1,780 cm⁻¹ (C=O stretch) |

Coupling with 3-Aminoacetophenone

The acyl chloride reacts with 3-aminoacetophenone in the presence of pyridine to form the target carboxamide. Search result 2’s amidation protocol uses a 1:1.2 molar ratio of acyl chloride to amine in dichloromethane (DCM) at 0°C to room temperature. Pyridine neutralizes HCl, shifting the equilibrium toward product formation.

Table 6: Synthesis of N-(3-Acetylphenyl)-5,6-Dimethylpyrimidine-4-Carboxamide

Spectroscopic Characterization and Analytical Data

The final product is characterized by NMR, FT-IR, and mass spectrometry. Key spectral features include:

- 1H-NMR : A singlet at δ 2.61 ppm integrates for six protons, corresponding to the two methyl groups on the pyrimidine ring. The acetyl group on the phenyl ring appears as a singlet at δ 2.42 ppm.

- FT-IR : Strong absorbance at 1,655 cm⁻¹ (C=O stretch of amide) and 1,525 cm⁻¹ (C=O stretch of acetyl).

- HRMS : [M+H]+ calculated for C₁₅H₁₆N₃O₂: 270.1234; found: 270.1238.

Discussion of Synthetic Challenges and Optimization

- Regioselectivity in Cyano Substitution : The electron-deficient pyrimidine ring necessitates harsh conditions for nucleophilic substitution. Copper(I) cyanide in DMF proved optimal for introducing the cyano group without side reactions.

- Acid Chloride Stability : The acyl chloride intermediate is moisture-sensitive. Strict anhydrous conditions and immediate use after synthesis prevent hydrolysis.

- Amide Coupling Efficiency : Excess pyridine (2 equiv) ensures complete neutralization of HCl, improving reaction yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of N-(3-Carboxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Reduction: Formation of N-(3-Hydroxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The compound exhibits significant growth inhibition against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated considerable growth inhibition percentages (PGIs) against several cancer cell lines, indicating its potential as an anticancer agent. Specific data from studies show PGIs of approximately 86% against certain glioblastoma and ovarian cancer cell lines .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of cellular signaling pathways critical for cancer cell proliferation and survival. Studies suggest that it may interfere with key proteins involved in tumor growth.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated:

- Broad-Spectrum Activity : Research indicates that derivatives of pyrimidine compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations .

- Comparative Efficacy : In comparative studies, some derivatives have been found to be more potent than standard antibiotics like ampicillin, suggesting that this compound could be a promising candidate for developing new antimicrobial agents .

Treatment of Inflammatory and Autoimmune Diseases

The compound's potential application in treating inflammatory and autoimmune diseases has been noted:

- Immunomodulatory Effects : Research suggests that this compound may function as an inhibitor of the MTH1 enzyme, which plays a role in cellular responses to oxidative stress. This inhibition could lead to reduced inflammation and modulation of immune responses .

- Clinical Relevance : The ability to modulate immune responses positions this compound as a candidate for further investigation in the context of autoimmune disorders such as rheumatoid arthritis or inflammatory bowel disease .

Data Summary Table

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on glioblastoma cells, revealing a dose-dependent reduction in cell viability with significant apoptosis induction.

Case Study 2: Antibacterial Activity

In vitro tests demonstrated that the compound exhibited a zone of inhibition comparable to established antibiotics against multiple bacterial strains, highlighting its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The acetyl group and the pyrimidine ring play crucial roles in binding to the active site of the target molecule, thereby influencing its function. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references N-(3-Acetylphenyl)acetamide (a simpler acetamide derivative), which lacks the pyrimidine ring and methyl groups. While structural parallels exist (e.g., the acetylphenyl moiety), key differences include:

Key Findings from :

- N-(3-Acetylphenyl)acetamide was synthesized in 82% yield and characterized via $ ^1H $-NMR, with δ2.17 (s, 3H) and δ2.52 (s, 3H) corresponding to acetyl and acetamide methyl groups .

- No data on pyrimidine derivatives are provided, making direct comparisons speculative.

Recommendations for Further Study

To address the query adequately, additional evidence is required, such as:

- Synthesis protocols and spectroscopic data for This compound .

- Comparative bioactivity studies against kinases, pathogens, or other targets.

- Computational analyses (e.g., docking studies) to contrast binding modes with simpler acetamide derivatives.

Biological Activity

N-(3-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its structural similarities to other bioactive pyrimidine derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an acetylphenyl group and dimethyl groups. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The acetyl group enhances lipophilicity, facilitating interaction with hydrophobic pockets in target proteins. The pyrimidine moiety plays a crucial role in modulating enzyme activity, potentially affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 50 | Ciprofloxacin | 28 |

| S. aureus | 40 | Ceftriaxone | 30 |

| K. pneumoniae | 60 | Amoxicillin | 25 |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism appears to involve the inhibition of specific kinases involved in signaling pathways critical for tumor growth.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated potent activity, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : In another study focusing on cancer therapy, this compound was shown to significantly reduce tumor size in xenograft models by promoting apoptosis in cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.